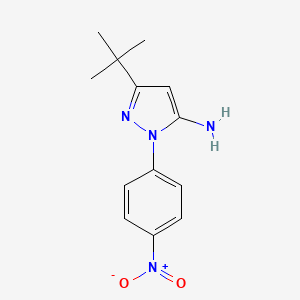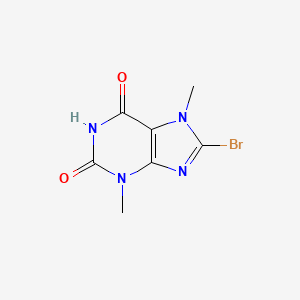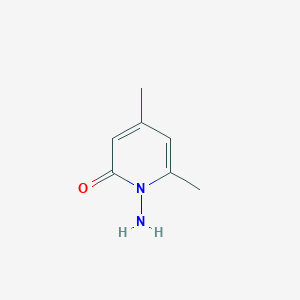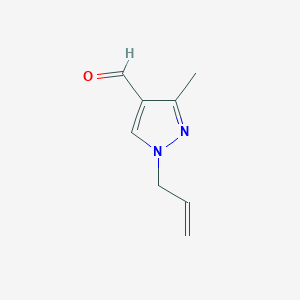
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazol-5-amine derivatives, including those with tert-butyl and nitrophenyl groups, often involves multi-step processes that may include condensation, nitration, and functional group transformations. For instance, one efficient method reported involves a one-pot, two-step synthesis starting from base pyrazol-5-amine compounds and aldehydes, highlighting the operational ease and good yield of the desired products (Becerra, Rojas, & Castillo, 2021).
Molecular Structure Analysis
The molecular and supramolecular structures of pyrazol-5-amine derivatives have been elucidated through single crystal X-ray diffraction and spectroscopic data analysis. Computational analyses, including density functional theory (DFT), provide insights into geometry optimization, vibrational frequencies, nuclear magnetic resonance (NMR), and UV–Vis spectroscopic data, offering a comprehensive understanding of their structural parameters (Cuenú et al., 2017).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors, including the ability to participate in various organic reactions due to their active functional groups. For example, they can undergo cyclocondensation reactions, forming complex structures with potential applications in materials science and pharmaceuticals (Ivanov, 2021).
Physical Properties Analysis
The physical properties of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined experimentally through techniques like X-ray crystallography, providing detailed insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different reagents, are integral to understanding the potential applications of these compounds. Studies have shown that they possess significant electron-donating capabilities, which are essential for their participation in chemical reactions and the formation of novel compounds with desirable properties (Tamer et al., 2016).
Scientific Research Applications
Molecular and Supramolecular Structure Analysis
The molecular and supramolecular structure of pyrazole derivatives, including those similar to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, has been extensively studied. For instance, Cuenú et al. (2017) investigated the structure of a related compound, 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, using X-ray diffraction and various spectroscopic methods. This research also involved computational analysis using density functional theory (DFT) to compare with experimental data, providing insights into the geometric optimization and vibrational frequencies of these molecules (Cuenú et al., 2017).
Synthetic Methodology and Intermediate Applications
The synthesis and characterization of pyrazole derivatives are critical in the development of various chemical compounds. For example, the efficient synthesis of related compounds, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported by Becerra et al. (2021). These methodologies highlight the operational ease and potential applications of these compounds in synthesizing other valuable derivatives (Becerra et al., 2021).
Nonlinear Optical Studies
Pyrazole derivatives have also been investigated for their nonlinear optical properties. Tamer et al. (2016) synthesized and analyzed the crystal structure of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, revealing its potential in nonlinear optical applications. Their research involved both experimental and computational methods, demonstrating the molecule's stability and charge transfer capabilities (Tamer et al., 2016).
Catalysis in Polymerization Processes
Pyrazole derivatives have been utilized in catalysis, particularly in polymerization processes. Matiwane et al. (2020) explored the use of pyrazolylamine compounds in catalyzing the copolymerization of CO2 and cyclohexene oxide. Their research highlighted the effectiveness of these catalysts under various conditions, emphasizing their role in producing poly(cyclohexene carbonate) and cyclohexene carbonate (Matiwane et al., 2020).
properties
IUPAC Name |
5-tert-butyl-2-(4-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSWOBETMRYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361679 | |
| Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251658-55-6 | |
| Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 251658-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)





![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)
![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)




